molecular formula C21H40N2O B14650746 2-Cyano-N-octadecylacetamide CAS No. 51838-03-0

2-Cyano-N-octadecylacetamide

Cat. No.: B14650746
CAS No.: 51838-03-0
M. Wt: 336.6 g/mol
InChI Key: PMQQORVHSUUEMP-UHFFFAOYSA-N
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Description

2-Cyano-N-octadecylacetamide is an organic compound with the molecular formula C21H40N2O It is a derivative of cyanoacetamide, where the amide nitrogen is substituted with an octadecyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-N-octadecylacetamide typically involves the reaction of octadecylamine with cyanoacetic acid or its derivatives. One common method is the condensation of octadecylamine with cyanoacetic acid in the presence of a dehydrating agent such as dicyclohexyl carbodiimide (DCC) and a catalyst like 4-N,N-dimethylaminopyridine (DMAP) in a suitable solvent like dimethylformamide (DMF) .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-N-octadecylacetamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The cyano group can participate in nucleophilic substitution reactions.

    Condensation reactions: The compound can undergo condensation reactions with aldehydes and ketones to form various heterocyclic compounds.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include alkyl halides and bases such as sodium hydride (NaH) or potassium carbonate (K2CO3).

    Condensation reactions: Reagents like aldehydes, ketones, and catalysts such as piperidine or pyridine are used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed.

Major Products Formed

    Nucleophilic substitution: Substituted cyanoacetamides.

    Condensation reactions: Various heterocyclic compounds.

    Hydrolysis: Octadecylamine and cyanoacetic acid.

Scientific Research Applications

2-Cyano-N-octadecylacetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyano-N-octadecylacetamide involves its interaction with various molecular targets. The cyano group can act as an electrophile, participating in nucleophilic addition reactions. The long alkyl chain allows the compound to interact with lipid membranes, potentially affecting membrane fluidity and function. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-Cyanoacetamide: A simpler analog without the long alkyl chain.

    2-Cyano-N-octylacetamide: Similar structure but with a shorter alkyl chain.

    2-Cyano-N-cyclohexylacetamide: Contains a cyclohexyl group instead of an octadecyl group.

Uniqueness

2-Cyano-N-octadecylacetamide is unique due to its long alkyl chain, which imparts distinct physicochemical properties. This makes it particularly useful in applications involving lipid interactions and membrane studies, setting it apart from its shorter-chain analogs.

Properties

CAS No.

51838-03-0

Molecular Formula

C21H40N2O

Molecular Weight

336.6 g/mol

IUPAC Name

2-cyano-N-octadecylacetamide

InChI

InChI=1S/C21H40N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-23-21(24)18-19-22/h2-18,20H2,1H3,(H,23,24)

InChI Key

PMQQORVHSUUEMP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCNC(=O)CC#N

Origin of Product

United States

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